molecular formula C47H64NO3PPdS B2385219 XPhos Palladacycle Gen. 4 CAS No. 1599466-81-5

XPhos Palladacycle Gen. 4

Cat. No.: B2385219
CAS No.: 1599466-81-5
M. Wt: 860.5 g/mol
InChI Key: HCFUQXFUHNOJLY-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

XPhos Palladacycle Gen. 4, also known as dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+), is a palladium-based precatalyst . Its primary targets are organic compounds that undergo cross-coupling reactions . These reactions are fundamental in organic synthesis, allowing the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .

Mode of Action

The compound acts as a catalyst in cross-coupling reactions . It facilitates the formation of the active catalytic species and provides accurate control of the ligand to palladium ratio . This results in lower catalyst loadings, shorter reaction times, and efficient formation of the desired products .

Biochemical Pathways

The primary biochemical pathway influenced by XPhos Palladacycle Gen. 4 is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis for the construction of C-C bonds . The compound’s action can lead to the formation of diverse cyanides or otherwise called nitriles .

Result of Action

The result of XPhos Palladacycle Gen. 4’s action is the efficient and selective formation of C-C and C-N bonds . This is crucial in the synthesis of complex organic compounds, including pharmaceuticals and biomolecules .

Action Environment

The efficacy and stability of XPhos Palladacycle Gen. 4 can be influenced by various environmental factors. For instance, it is known to be bench-stable and soluble in most organic solvents , suggesting that the choice of solvent can impact its catalytic activity. Additionally, reaction conditions such as temperature and pressure may also affect the compound’s performance .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XPhos Palladacycle Gen. 4 involves the reaction of dimeric palladacycles with XPhos in dichloromethane. The reaction mixture is stirred at room temperature for one hour, followed by solvent removal via rotary evaporation. The residue is then precipitated with pentane, isolated via vacuum filtration, and dried under vacuum overnight . The overall yield of this process is approximately 89%.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced as an off-white to gray powder .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

XPhos Palladacycle Gen. 4 is unique due to its high stability, reactivity, and versatility in various cross-coupling reactions. It allows for lower catalyst loading and shorter reaction times compared to earlier generations of palladium precatalysts .

Properties

CAS No.

1599466-81-5

Molecular Formula

C47H64NO3PPdS

Molecular Weight

860.5 g/mol

IUPAC Name

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)

InChI

InChI=1S/C33H49P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1

InChI Key

HCFUQXFUHNOJLY-UHFFFAOYSA-M

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2]

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2]

solubility

not available

Origin of Product

United States

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